Silane, (2,2-dimethylpropoxy)trimethyl-

Description

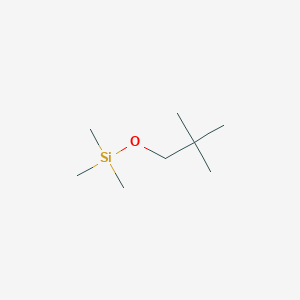

Silane, (2,2-dimethylpropoxy)trimethyl- is an organosilicon compound characterized by a trimethylsilyl group [(CH₃)₃Si–] bonded to a 2,2-dimethylpropoxy (neopentyloxy) moiety. The neopentyloxy group consists of an oxygen atom attached to a 2,2-dimethylpropyl chain, forming a sterically hindered ether linkage. This structure confers unique physicochemical properties, including enhanced thermal stability and resistance to hydrolysis compared to less bulky silanes.

Properties

CAS No. |

18246-63-4 |

|---|---|

Molecular Formula |

C8H20OSi |

Molecular Weight |

160.33 g/mol |

IUPAC Name |

2,2-dimethylpropoxy(trimethyl)silane |

InChI |

InChI=1S/C8H20OSi/c1-8(2,3)7-9-10(4,5)6/h7H2,1-6H3 |

InChI Key |

CFUAMMVVJMPPLD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CO[Si](C)(C)C |

Canonical SMILES |

CC(C)(C)CO[Si](C)(C)C |

Synonyms |

(2,2-Dimethylpropoxy)trimethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Inferred Properties:

- Molecular Formula : C₈H₂₀OSi (estimated based on structural analysis).

- Molecular Weight : ~148.3 g/mol (calculated).

- Structural Features :

- Trimethylsilyl group provides hydrophobicity and electron-donating effects.

- Neopentyloxy group introduces steric bulk, reducing reactivity in crowded environments.

While direct experimental data for this compound is absent in the provided evidence, its behavior can be extrapolated from structurally similar silanes .

Comparison with Similar Compounds

Silane, trimethyl-2-propenyl (CAS 762-72-1)

- Molecular Formula : C₆H₁₄Si

- Molecular Weight : 114.26 g/mol .

- Boiling Point : 85–86°C (358–359 K) .

- Key Differences: Substituent: Allyl (2-propenyl) group instead of neopentyloxy. Reactivity: The allyl group enables facile participation in radical and electrophilic addition reactions, unlike the ether-linked neopentyloxy group. Applications: Used in polymer cross-linking and as a precursor in organometallic synthesis .

Silane, trimethyl(2-methyl-2-propenyl)- (CAS 18292-38-1)

Plumbane Analogs (e.g., Plumbane, (2,2-dimethylpropoxy)triethyl-)

- Structural Note: While plumbane derivatives (e.g., CAS 17393-68-9) share the neopentyloxy substituent, they are lead-based and exhibit distinct toxicological and electronic properties compared to silicon analogs .

Table 1: Comparative Properties of Silane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.